![molecular formula C15H10F3N3OS2 B12623183 2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine CAS No. 917809-05-3](/img/structure/B12623183.png)
2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine is a complex organic compound characterized by its unique structural features, including a methanesulfinyl group, a trifluoromethyl-substituted phenyl ring, and a thiazolyl-pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfoxide to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methanesulfinyl group yields a sulfone, while substitution reactions on the aromatic rings can introduce various functional groups.
科学的研究の応用
2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Industry: The compound can be used in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The thiazolyl-pyrimidine core can engage in various binding interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine stands out due to its unique combination of functional groups and structural features. The presence of the methanesulfinyl group and the thiazolyl-pyrimidine core provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
917809-05-3 |
|---|---|
分子式 |
C15H10F3N3OS2 |
分子量 |
369.4 g/mol |
IUPAC名 |
5-(2-methylsulfinylpyrimidin-4-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole |
InChI |
InChI=1S/C15H10F3N3OS2/c1-24(22)14-19-6-5-11(21-14)13-12(20-8-23-13)9-3-2-4-10(7-9)15(16,17)18/h2-8H,1H3 |
InChIキー |
GGZSKYKLWIJLJW-UHFFFAOYSA-N |
正規SMILES |
CS(=O)C1=NC=CC(=N1)C2=C(N=CS2)C3=CC(=CC=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine](/img/structure/B12623104.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one](/img/structure/B12623119.png)

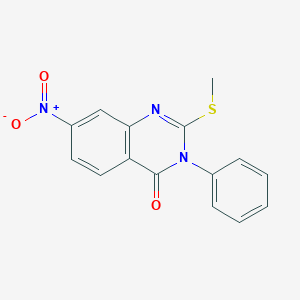
![4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide](/img/structure/B12623137.png)
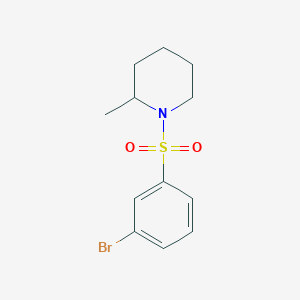
![Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane](/img/structure/B12623143.png)
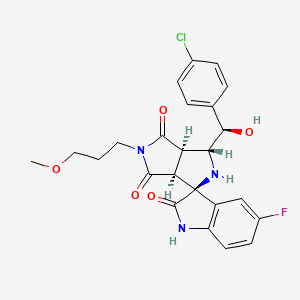
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12623149.png)
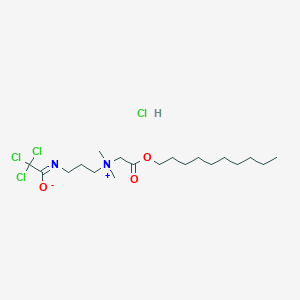
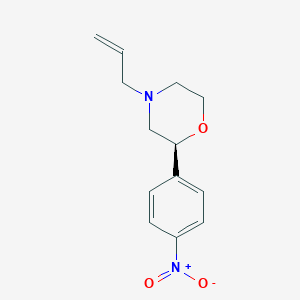
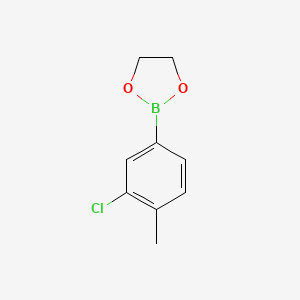
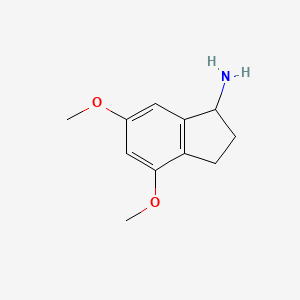
![2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12623197.png)
